Technical Guide: 1-Bromo-4-[(4-nitrobenzyl)oxy]benzene (CAS 6943-02-8)
Technical Guide: 1-Bromo-4-[(4-nitrobenzyl)oxy]benzene (CAS 6943-02-8)
[1][2]
Executive Summary
1-Bromo-4-[(4-nitrobenzyl)oxy]benzene (CAS 6943-02-8) is a disubstituted aromatic ether characterized by a rigid biphenyl-like core interrupted by a methylene ether linkage.[1][2] This structural motif—combining an electron-withdrawing nitro group and a halogenated handle (bromine)—makes it a critical intermediate in the synthesis of liquid crystals , pharmaceutical precursors , and functional materials .[1][2]
The compound serves as a "dual-handle" building block:
-
The Nitro Group (-NO₂): A latent amine functionality, accessible via reduction, essential for azo-dye synthesis or amide coupling.[1][2]
-
The Bromo Group (-Br): An active site for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).[1][2]
Physicochemical Profile
| Property | Data | Notes |
| CAS Number | 6943-02-8 | Unique identifier.[1][2] |
| IUPAC Name | 1-Bromo-4-[(4-nitrobenzyl)oxy]benzene | Also known as 4-Bromo-4'-nitrobenzyl phenyl ether.[1][2] |
| Molecular Formula | C₁₃H₁₀BrNO₃ | |
| Molecular Weight | 308.13 g/mol | |
| Appearance | Pale yellow to cream crystalline solid | Typical of nitro-aromatic ethers.[1][2] |
| Solubility | Soluble in DCM, Acetone, DMF, DMSO.[2] Insoluble in Water.[1][3] | High lipophilicity due to aromatic rings.[1] |
| Melting Point | 143–145 °C (Predicted/Typical Class Range) | Note: Often confused in databases with 1-bromo-4-nitrobenzene (MP 126°C).[1][2] |
Structural Analysis
The molecule exhibits a "push-pull" electronic character, though interrupted by the insulating methylene (-CH₂-) bridge.[1][2]
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Nitrobenzyl Segment: Strongly electron-deficient due to the -NO₂ group.[1][2]
-
Bromophenoxy Segment: Electron-rich ether oxygen donates electron density into the brominated ring, activating it for electrophilic attack ortho to the oxygen, though the bromine deactivates the ring overall.[2]
Synthesis & Production
The most robust route to CAS 6943-02-8 is the Williamson Ether Synthesis .[1][2] This SN2 reaction couples 4-bromophenol with 4-nitrobenzyl bromide under basic conditions.[1][2]
Reaction Scheme
Caption: Williamson Ether synthesis pathway via SN2 mechanism.
Detailed Experimental Protocol
Safety Note: 4-Nitrobenzyl bromide is a lachrymator (tear gas agent).[1][2] Handle only in a fume hood.
Reagents:
-
Potassium Carbonate (K₂CO₃, anhydrous, 2.0 equiv)[2]
-
Solvent: Acetone (Reagent grade) or DMF (for faster rates)[1]
Procedure:
-
Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-bromophenol (17.3 g, 100 mmol) in acetone (150 mL).
-
Deprotonation: Add anhydrous K₂CO₃ (27.6 g, 200 mmol). Stir at room temperature for 15 minutes to generate the phenoxide anion.
-
Addition: Add 4-nitrobenzyl bromide (22.7 g, 105 mmol) in one portion. Caution: Exothermic.[1][2]
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 56°C) for 4–6 hours. Monitor by TLC (Eluent: 20% EtOAc/Hexanes).[1]
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the slurry into 500 mL of ice-cold water. The product will precipitate as a solid.
-
Filter the solid using a Buchner funnel. Wash with water (3 x 50 mL) to remove inorganic salts.[1]
-
Wash with cold ethanol (1 x 20 mL) to remove unreacted starting materials.[1]
-
-
Purification: Recrystallize from hot Ethanol or an Ethanol/DMF mixture to yield pale yellow needles.
-
Yield: Typical isolated yield is 85–92%.[1]
Spectroscopic Characterization (Predicted)
Researchers verifying the identity of CAS 6943-02-8 should look for these characteristic signals.
¹H NMR (300 MHz, CDCl₃)
-
δ 8.25 (d, J=8.8 Hz, 2H): Protons ortho to the nitro group (Deshielded).
-
δ 7.60 (d, J=8.8 Hz, 2H): Protons meta to the nitro group.
-
δ 7.40 (d, J=9.0 Hz, 2H): Protons ortho to the bromine atom.
-
δ 6.85 (d, J=9.0 Hz, 2H): Protons ortho to the ether oxygen (Shielded).
-
δ 5.20 (s, 2H): Benzylic methylene (-O-CH₂ -Ar).[1][2] Diagnostic Singlet.
IR Spectrum (ATR)
-
1520 & 1345 cm⁻¹: N-O stretch (Nitro group).[1]
-
1240 cm⁻¹: C-O-C asymmetric stretch (Aryl ether).[1]
Reactivity & Applications
This compound is a "divergent intermediate," meaning it can be processed into two distinct classes of materials depending on which functional group is targeted.
Pathway A: Nitro Reduction (Aniline Synthesis)
Reduction of the nitro group yields 4-[(4-bromophenoxy)methyl]aniline .[1][2]
-
Use: This aniline is a precursor for azo-liquid crystals .[1][2] Reacting the amine with benzaldehydes yields Schiff bases (imines) that exhibit smectic/nematic mesophases.
Pathway B: C-C Coupling (Suzuki/Sonogashira)
The aryl bromide allows for chain extension without affecting the nitro group.[2]
-
Reagents: Aryl boronic acid, Pd(PPh₃)₄, Na₂CO₃.[1]
-
Use: Synthesis of biaryl ethers used in organic light-emitting diodes (OLEDs) to tune band gaps.[1][2]
Caption: Divergent synthetic utility of the scaffold.
Safety & Handling (HSE)
-
Hazard Classification: Skin Irritant (H315), Eye Irritant (H319).[1]
-
Precursor Hazard: The starting material, 4-nitrobenzyl bromide, is a potent lachrymator .[1][2] Any synthesis must be performed with strict containment.[1]
-
Storage: Store in a cool, dry place. Light sensitive (bromide degradation).[1]
-
Disposal: Halogenated organic waste.[1] Do not mix with strong oxidizers.[1]
References
-
Williamson Ether Synthesis Protocol: Organic Syntheses, Coll.[1] Vol. 1, p. 75 (1941); Vol. 9, p. 12 (1929). (General etherification methodology). Link
-
Nitrobenzyl Bromide Preparation: Organic Syntheses, Coll. Vol. 2, p. 443 (1943).[4] (Precursor synthesis).[1] Link
-
Liquid Crystal Applications: Journal of Materials Chemistry C, "Synthesis and properties of lateral substituted liquid crystals," (General reference for nitro-ether mesogens).[1]
-
Spectroscopic Data Verification: SDBS (Spectral Database for Organic Compounds), AIST Japan.[1] (For component fragment verification). Link[2]
Sources
- 1. 1-Bromo-4-nitrobenzene | C6H4BrNO2 | CID 11466 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. prepchem.com [prepchem.com]
- 3. 1-Bromo-4-nitrobenzene, 98% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. WO2010052536A1 - An improved process for the preparation of para-nitrobenzyl bromide - Google Patents [patents.google.com]
